molecular formula C26H26N2O5 B2655691 2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 900284-22-2

2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2655691
CAS No.: 900284-22-2
M. Wt: 446.503
InChI Key: XNRPFRYEOOOKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno[2,3-d]pyrimidine core, which is fused with a cyclohexyl group and substituted with methoxy and methoxybenzyl groups. This unique arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a suitable aldehyde and a pyrimidine derivative can form the chromeno[2,3-d]pyrimidine core.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the chromeno[2,3-d]pyrimidine core in the presence of a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Benzylation: The 4-methoxybenzyl group can be attached via a nucleophilic substitution reaction, where the chromeno[2,3-d]pyrimidine core reacts with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-d]pyrimidine core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Chemical Biology: The compound can serve as a tool for chemical biology research, helping to elucidate the mechanisms of action of related bioactive molecules.

    Industrial Applications: Its unique chemical properties might be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its effects would depend on its specific biological target. Generally, compounds of this class can interact with enzymes or receptors, modulating their activity. The methoxy and benzyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the chromeno[2,3-d]pyrimidine core can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-cyclohexyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the 4-methoxybenzyl group, potentially altering its biological activity.

    8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the cyclohexyl group, which may affect its hydrophobic interactions and overall stability.

    2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the methoxy group, possibly reducing its solubility and reactivity.

Uniqueness

The presence of both cyclohexyl and methoxybenzyl groups in 2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione makes it unique, potentially enhancing its biological activity and specificity. The combination of these groups can lead to improved pharmacokinetic properties and target specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

2-cyclohexyl-8-methoxy-3-[(4-methoxyphenyl)methyl]chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-31-18-10-8-16(9-11-18)15-28-24(17-6-4-3-5-7-17)27-25-22(26(28)30)23(29)20-13-12-19(32-2)14-21(20)33-25/h8-14,17H,3-7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRPFRYEOOOKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=C(O3)C=C(C=C4)OC)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.